(E)-N-benzyl-N-ethyl-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide
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Overview
Description
Furan derivatives are a class of organic compounds that contain a furan ring, a five-membered aromatic ring with four carbon atoms and one oxygen . They are widely found in natural products and have been used in the synthesis of a wide range of specialized chemical products .
Synthesis Analysis
Furan derivatives can be synthesized through various methods. One method involves the condensation of nitromethane in a basic medium . Another method involves the use of microwave radiation to synthesize ester and amide derivatives containing furan rings .Chemical Reactions Analysis
Furan derivatives can undergo a variety of chemical reactions. For example, they can undergo oxidation, cyclization, and elimination reactions . The specific reactions and their outcomes can vary depending on the specific furan derivative and the conditions of the reaction .Physical and Chemical Properties Analysis
The physical and chemical properties of furan derivatives can vary greatly depending on the specific compound. For example, some furan derivatives have been found to exhibit liquid crystalline behavior .Scientific Research Applications
Synthesis and Biological Activity
Antimicrobial Activities
Compounds structurally related to the queried chemical have been synthesized and evaluated for their antimicrobial properties. For instance, derivatives of 4-thiazolidinones, including those with furan-2-ylmethylene groups, have shown activity against a range of Gram-positive, Gram-negative bacteria, and fungal species, highlighting their potential as antimicrobial agents (Patel & Shaikh, 2010).
Anticancer and Antiangiogenic Effects
Research into thioxothiazolidin-4-one derivatives, including those with furan-2-ylmethylene groups, has demonstrated significant anticancer and antiangiogenic effects in mouse tumor models. These compounds inhibited tumor growth and angiogenesis, suggesting potential for anticancer therapy (Chandrappa et al., 2010).
Inhibition of MMPs in Tissue Damage
Studies on derivatives combining benzisothiazole and 4-thiazolidinone frameworks have investigated their effectiveness in inhibiting matrix metalloproteinases (MMPs), with implications for treating inflammatory and oxidative tissue damage. One derivative was found to inhibit MMP-9 at nanomolar levels, highlighting its potential for wound healing and anti-inflammatory applications (Incerti et al., 2018).
Mechanism of Action
Safety and Hazards
Future Directions
Furan derivatives have a wide range of potential applications, from the synthesis of specialized chemical products to potential uses in medicine . The future of furan derivatives likely lies in further exploration of these applications, as well as the development of new synthesis methods and the discovery of new furan derivatives .
Properties
IUPAC Name |
N-benzyl-N-ethyl-3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S2/c1-2-21(14-15-7-4-3-5-8-15)18(23)10-11-22-19(24)17(27-20(22)26)13-16-9-6-12-25-16/h3-9,12-13H,2,10-11,14H2,1H3/b17-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISNWWZVUVKGDCL-GHRIWEEISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C(=O)CCN2C(=O)C(=CC3=CC=CO3)SC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC1=CC=CC=C1)C(=O)CCN2C(=O)/C(=C\C3=CC=CO3)/SC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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